molecular formula C9H8O3 B096755 6-Methoxy-3(2H)-benzofuranone CAS No. 15832-09-4

6-Methoxy-3(2H)-benzofuranone

Cat. No. B096755
CAS RN: 15832-09-4
M. Wt: 164.16 g/mol
InChI Key: BLLMRPOVMOPQKC-UHFFFAOYSA-N
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Description

6-Methoxy-3(2H)-benzofuranone is a chemical compound that belongs to the class of organic compounds known as benzofuranones. These compounds are characterized by a benzene ring fused to a lactone ring, a structure that is commonly found in various natural products and pharmaceuticals. The methoxy group at the 6-position of the benzofuranone ring is a significant feature that can influence the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of benzofuranone derivatives, including those with methoxy groups, has been explored through various methods. One approach involves the use of Claisen rearrangement and ring-closing metathesis to convert phenols into benzofurans, which can then be further functionalized to yield the desired benzofuranone compounds . Another method described the synthesis of 6-methoxy-3-methylbenzofurano-4,7-quinone, which is closely related to the target molecule, indicating that methoxy groups can be introduced into the benzofuran scaffold . Additionally, Lewis acid-promoted synthesis has been reported as a one-step method for creating 2(3H)-benzofuranones, which could potentially be adapted to synthesize 6-methoxy-3(2H)-benzofuranone .

Molecular Structure Analysis

The molecular structure of benzofuranones, including 6-methoxy-3(2H)-benzofuranone, is characterized by the presence of a lactone ring fused to a benzene ring. The methoxy group at the 6-position is expected to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The synthesis and structural elucidation of related compounds, such as the degradation products of dihydrosterigmatocystin, provide insights into the stereochemistry and electronic properties of the benzofuranone core .

Chemical Reactions Analysis

Benzofuranones can undergo various chemical reactions, including radical cascades, which have been demonstrated in the synthesis of benzofuran-2(3H)-ones . The presence of a methoxy group can also influence the reactivity of the benzofuranone ring, as seen in the synthesis of derivatives where different heterocyclic and acyclic moieties were introduced at specific positions . The reactivity of the methoxy group itself can be exploited in further functionalization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methoxy-3(2H)-benzofuranone are influenced by its molecular structure. The methoxy group contributes to the molecule's polarity, solubility, and potential hydrogen bonding interactions. The synthesis of related compounds, such as 2-bromo-6-chloro-3(2H)-benzofuranone, provides information on the reactivity of the benzofuranone ring and the influence of substituents on its physical properties . The degradation products of a new substance from yeast, which include various methoxy-substituted benzene derivatives, also shed light on the stability and degradation pathways of benzofuranones .

Scientific Research Applications

1. Medicinal Chemistry

  • Summary of the Application : 6-Methoxy-3(2H)-benzofuranone is a type of heterocyclic compound, which are present in more than 85% of all physiologically active chemical compounds . These compounds are of great interest in medicinal chemistry due to their wide range of biological activities.

2. Cytotoxicity Evaluation

  • Summary of the Application : 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC, 1), a derivative of 6-Methoxy-3(2H)-benzofuranone, has been isolated from seeds of Syzygium nervosum and exhibits various bioactivities, such as anticancer, antimicrobial, AMP-dependent protein kinase (AMPK) activator, anti-influenza, and antiviral effects .
  • Methods of Application : In the study, thirty three DMC derivatives were synthesized through acylation, alkylations, and sulfonylation . These semi-synthetic DMC derivatives were evaluated for in vitro cytotoxicity against six carcinoma cell lines .
  • Results or Outcomes : It was found that most derivatives exhibited higher cytotoxicity than DMC . In particular, 4′-O-caproylated-DMC (2b) and 4′-O-methylated-DMC (2g) displayed the strongest cytotoxicity against SH-SY5Y with IC50 values of 5.20 and 7.52 μM, respectively . Additionally, 4′-O-benzylated-DMC (2h) demonstrated the strongest cytotoxicity against A-549 and FaDu with IC50 values of 9.99 and 13.98 μM, respectively .

3. Molecular Docking Studies

  • Summary of the Application : Molecular docking studies are a type of computer simulation procedure to predict the interaction between two molecules. In the case of 6-Methoxy-3(2H)-benzofuranone, it has been used to understand how bioactive compounds interact with cyclin-dependent kinase 2 (CDK2) .

Future Directions

The future directions for the research on 6-Methoxy-3(2H)-benzofuranone could involve further exploration of its bioactivities and the development of new derivatives with enhanced properties. The compound could also be studied for its potential applications in the treatment of various diseases .

properties

IUPAC Name

6-methoxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLMRPOVMOPQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342877
Record name 6-Methoxy-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3(2H)-benzofuranone

CAS RN

15832-09-4
Record name 6-Methoxy-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Chloroacetonitrile (3.5 ml, 55.2 mmol) was added dropwise to a stirred solution containing 3-methoxyphenol (5 ml, 46 mmol) and zinc chloride (6.9 g, 50.6 mmol) in anhydrous dioxane (30 ml) at room temperature. The resulting solution was saturated with dry hydrogen chloride gas. After stirring at room temperature overnight, the yellow precipitate was filtered and washed with anhydrous ether (100 ml). The collected precipitate was dissolved in water (80 ml) and heated to reflux for 1 hour. The solution was allowed to cool to approximately 40° C., and aqueous sodium hydroxide (20% w/v) (7.5 ml) was added. After stirring at that temperature for 30 minutes a pale yellow precipitate had formed. A heterogeneous system was then taken to pH≈7 by addition of hydrochloric acid (1 M). The precipitate was filtered, washed with water, and recrystallized from acetone to give the desired compound as a light yellow powder (4.14 g, 54.8%). 1H NMR: 8 (ppm): 3.85 (OMe); 4.9 (CH2); 6.50-6.46 (2 H-Phenyl); 7.70-7.66 (1 H-Phenyl).
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
54.8%

Synthesis routes and methods II

Procedure details

6-Hydroxybenzofuran-3(2H)-one (6 g, 40.0 mmol) was dissolved in DMF (80 mL), then added potassium carbonate (6.07 g, 43.97 mmol) and methyl iodide (4.12 mL, 65.95 mmol). The reaction was stirred at RT for 2 days. The mixture was filtered and the filtrate was concentrated in vacuo. The remaining oil was dissolved in EtOAc and washed with water. The aqueous layer was back-extracted with EtOAc (2×). The organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. The remaining orange-red solid was purified by silica gel chromatography (1:4 EtOAc/hexane) to afford 6-methoxybenzofuran-3(2H)-one as a bright yellow crystalline solid. MS (ESI, pos. ion) m/z: 165.1 (M+1).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.07 g
Type
reactant
Reaction Step Two
Quantity
4.12 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
PA Ottersbach, D Bolek, E Lepičová… - Journal of …, 2008 - Wiley Online Library
The applicability of 2‐bromo‐4,6‐dimethoxy‐3(2H)‐benzofuranone (1) to produce flavonoid‐derived epoxides in the course of the Darzens reaction with aldehydes was investigated. …
Number of citations: 1 onlinelibrary.wiley.com
K Takao, U Shiori, H Kamauchi, Y Sugita - Bioorganic Chemistry, 2019 - Elsevier
A series of 2-(indolylmethylidene)-2,3-dihydro-1-benzofuran-3-ones (aurone-indole hybrids) and 2-(indolyl)-4H-chromen-4-ones (flavone-indole hybrids) were designed, synthesized, …
Number of citations: 24 www.sciencedirect.com
Y Kawase, S Nakamoto - Bulletin of the Chemical Society of Japan, 1962 - journal.csj.jp
For the preparation of 2-alkylbenzofurans, two methods seem to be generally applicable, by the reduction of 2-alkyl-3 (2H)-benzofuranone oxims followed by deamination1), and by the …
Number of citations: 6 www.journal.csj.jp
CC Teo, OL Kon, KY Sim, SC Ng - Journal of medicinal chemistry, 1992 - ACS Publications
A series of nonsteroidal compounds, 2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofurans derived from the2-(pchlorobenzyl)-6-methoxy-3 (2fl)-benzofuranones has been synthesized. The …
Number of citations: 88 pubs.acs.org
DC Schlegel - 1970 - search.proquest.com
OF TWO STREPTOVARICIN DEGRADATION PRODUCTs, Page 1 r AiHee GGGACHH CS SAAAAAA AAAA AAAA AAAA AAAAAS SSASAS SS SAAAAAS AAASASAAA AAAA AAAA …
Number of citations: 1 search.proquest.com
A Mustafa - BENZO FU RAN S, 1974 - Wiley Online Library
3-Hydroxybenzofurans, tautomers of 3 (2H)-benzofuranones. exist by preference in the ketonic state. In contrast to 2 (3H)-benzofuranones, they enolize readily and are therefore often …
Number of citations: 0 onlinelibrary.wiley.com
BA Ferguson - 1973 - search.proquest.com
3 (2H)-Benzofuranones have been shown to undergo efficient Wittig reaction with resonance-st abilised phosphoranes at elevated temperatures, thus providing a convenient synthesis …
Number of citations: 3 search.proquest.com
Y Uesawa, H Sakagami, N Ikezoe, K Takao… - Anticancer …, 2017 - ar.iiarjournals.org
Background/Aim: Seventeen aurones were subjected to quantitative structure–activity relationship (QSAR) analysis based on their cytotoxicity and tumor-specificity, in order to find their …
Number of citations: 16 ar.iiarjournals.org
B Chandrasekhar, SR Ramadas, DV Ramana - Tetrahedron, 2000 - Elsevier
A systematic study of alkylation of cyclic-1,3-diones with 2-bromo-6-methoxybenzofuran-3-one was undertaken. Upon condensation in acetic acid with p-substituted aniline the O-…
Number of citations: 14 www.sciencedirect.com
Y TAKaUcHi, I WATANABE, K MISUMI, Y HIROSE - jlc.jst.go.jp
Several congeners (1b—g), with novel substituents on the benzene ring of griseofulvin, were prepared by the application of a synthetic method developed by us. Antifungal activity of …
Number of citations: 0 jlc.jst.go.jp

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